

# An In-depth Technical Guide to the Primary Metabolite of Cangrelor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Regrelor disodium |           |
| Cat. No.:            | B1679259          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the primary metabolite of Cangrelor, a potent intravenous, direct-acting, and reversible P2Y12 platelet receptor antagonist. Initial inquiries regarding "Regrelor" and its metabolite "INS51088" have led to the conclusion that "Regrelor" is a likely misspelling of "Cangrelor," a well-documented antiplatelet agent. The primary metabolite of Cangrelor is a pharmacologically inactive nucleoside, identified with internal codes such as AR-C69712XX.[1][2] This document will synthesize the available scientific information on the metabolism, pharmacokinetics, and analytical methodologies related to this primary metabolite. The identifier "INS51088" did not correspond to any publicly available data related to Cangrelor or its metabolites during the literature search. An entry for "Regrelor" with an alternative name "INS 50589" was found, indicating it was a discontinued antiplatelet drug from Inspire Pharmaceuticals, but no further details on its metabolites were available.[3]

# **Executive Summary**

Cangrelor undergoes rapid and efficient metabolism in the circulation via dephosphorylation to its primary nucleoside metabolite, AR-C69712XX.[1][2] This process is not dependent on hepatic enzymes, such as the cytochrome P450 system, which minimizes the potential for drug-drug interactions. The resulting metabolite has negligible anti-platelet activity, ensuring that the pharmacological effect of Cangrelor is directly related to the concentration of the parent



drug and allows for a rapid offset of action upon discontinuation of the infusion. This guide details the metabolic pathway, pharmacokinetic profile, and experimental protocols used to characterize this primary metabolite.

# **Metabolism of Cangrelor**

The primary metabolic pathway of Cangrelor is dephosphorylation. This reaction occurs rapidly in the circulation and is the main route of elimination for the parent drug.

# **Metabolic Pathway**

Cangrelor, an adenosine triphosphate (ATP) analog, is deactivated by the enzymatic removal of its phosphate groups, leading to the formation of its nucleoside metabolite, AR-C69712XX. This metabolite is considered inactive, with significantly less affinity for the P2Y12 receptor compared to the parent compound. Further metabolism of AR-C69712XX can occur, leading to the formation of other minor metabolites such as the S-oxide derivative, AR-C90439XX, which is a major component found in urine.





Click to download full resolution via product page

Metabolic pathway of Cangrelor.

#### **Pharmacokinetics**

The pharmacokinetic profiles of Cangrelor and its primary metabolite are characterized by rapid formation and clearance.

# **Quantitative Pharmacokinetic Data**

The following table summarizes key pharmacokinetic parameters for Cangrelor and its primary metabolite.



| Parameter                                | Cangrelor   | Primary Metabolite<br>(AR-C69712XX) | Reference |
|------------------------------------------|-------------|-------------------------------------|-----------|
| Half-life (t½)                           | 3-6 minutes | Not specified, but rapidly cleared  |           |
| Volume of Distribution (Vd)              | 3.9 L       | Not specified                       | •         |
| Clearance (CL)                           | ~43 L/h     | Not specified                       | •         |
| Protein Binding                          | 97-98%      | 89% (in humans)                     | •         |
| Time to Peak Plasma Concentration (Tmax) | 2 minutes   | Not specified                       |           |
| Route of Elimination                     | Metabolism  | Renal (major) and fecal excretion   | •         |

# **Experimental Protocols**

This section details the methodologies used in the investigation of Cangrelor's metabolism and its interaction with the P2Y12 receptor.

## In Vitro Metabolism Studies

Objective: To determine the metabolic fate of Cangrelor in vitro.

#### Methodology:

- Incubation: Radiolabeled [3H]-Cangrelor is incubated with human plasma.
- Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched.
- Separation and Detection: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent drug and its metabolites.



Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures
of the metabolites.



Click to download full resolution via product page

In vitro metabolism workflow.

# **P2Y12 Receptor Binding Assay**

Objective: To assess the binding affinity of Cangrelor and its metabolites to the P2Y12 receptor.

Methodology:



- Preparation of Platelet Membranes: Human platelet membranes rich in P2Y12 receptors are prepared.
- Competitive Binding: A radiolabeled P2Y12 antagonist (e.g., [33P]-2MeSADP) is incubated with the platelet membranes in the presence of varying concentrations of the test compound (Cangrelor or its metabolite).
- Separation of Bound and Free Ligand: The mixture is filtered to separate the membranebound radioligand from the free radioligand.
- Quantification: The radioactivity of the filter is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

## **P2Y12 Signaling Pathway**

Cangrelor exerts its antiplatelet effect by blocking the P2Y12 receptor, which is a G-protein coupled receptor (GPCR).

#### **Mechanism of Action**

Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor. This binding activates the Gi alpha subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to the activation of the glycoprotein IIb/IIIa receptors, promoting platelet aggregation. Cangrelor, by competitively binding to the P2Y12 receptor, prevents this signaling cascade.





Click to download full resolution via product page

P2Y12 signaling pathway inhibition.



#### Conclusion

The primary metabolite of Cangrelor, the nucleoside AR-C69712XX, is the product of rapid dephosphorylation in the circulation. Its pharmacological inactivity and rapid clearance contribute to the favorable and controllable pharmacokinetic and pharmacodynamic profile of Cangrelor. The metabolism is independent of hepatic pathways, reducing the likelihood of drugdrug interactions. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and study of antiplatelet therapies. Future research could focus on further characterization of minor metabolites and their potential, albeit unlikely, biological activities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Regrelor AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Primary Metabolite of Cangrelor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679259#regrelor-primary-metabolite-ins51088]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com